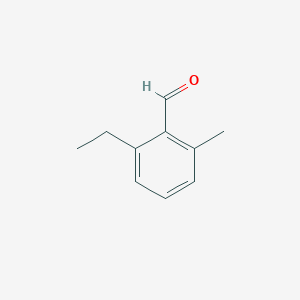

2-Ethyl-6-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDYNFRLQIQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629460 | |

| Record name | 2-Ethyl-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106976-44-7 | |

| Record name | 2-Ethyl-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 6 Methylbenzaldehyde and Its Derivatives

Established Synthetic Pathways for Aryl Aldehyde Functionalization

Traditional methods for synthesizing benzaldehyde (B42025) derivatives remain highly relevant and are characterized by their reliability and broad applicability. These approaches typically involve the direct modification of an aldehyde, the coupling of molecular fragments, or the oxidation of a precursor.

Direct functionalization refers to the modification of the aldehyde C-H bond itself. Historically, this has been a challenging transformation. However, recent advances in catalysis have enabled new possibilities. A notable strategy involves the synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis. nih.govacs.org This dual catalytic system allows for the direct C–H arylation and alkylation of a variety of commercially available aldehydes with aryl or alkyl bromides, leading to the formation of ketones in excellent yields. nih.govacs.org This method operates under mild, operationally simple conditions. nih.gov The mechanism involves the generation of an acyl radical from the aldehyde, which is then intercepted by an aryl–Ni(II) complex, followed by reductive elimination to yield the ketone product. nih.gov While this specific outcome is a ketone, the underlying principle of activating the formyl C-H bond represents a significant direct functionalization approach.

Another key area is the α-functionalization of aldehydes, which proceeds through enamine intermediates. The combination of organocatalysis and transition metal catalysis has proven to be a powerful strategy for a range of selective chemical transformations. researchgate.net

Cross-coupling reactions are fundamental in C-C bond formation and have been adapted for the synthesis of benzaldehydes. These methods typically involve the reaction of an organometallic reagent with an aryl halide or pseudohalide. A two-step, one-pot procedure has been developed for the synthesis of functionalized benzaldehydes from Weinreb amides. acs.org This method utilizes a stable aluminum hemiaminal as an intermediate, which protects the latent aldehyde group, making it compatible with subsequent cross-coupling with organometallic reagents like n-BuLi. acs.org

Palladium-catalyzed reactions are central to modern cross-coupling chemistry. acs.org Efficient protocols have been developed for the direct acylation of aryl chlorides with aldehydes, a reaction co-catalyzed by palladium and pyrrolidine. liv.ac.uk This method is tolerant of various functional groups on the aldehyde component and provides good yields of alkyl aryl ketones. liv.ac.uk Furthermore, rhodium-based catalytic systems have been employed for the reductive carbonylation of aryl iodides using syngas (CO/H₂) to produce aryl aldehydes under relatively mild conditions. beilstein-journals.org This process involves the activation of the C-I bond, insertion of carbon monoxide, and subsequent hydrogenolysis. beilstein-journals.org

Table 1: Selected Cross-Coupling Strategies for Aryl Aldehyde & Ketone Synthesis This table is interactive. Click on the headers to sort.

| Method | Catalytic System | Precursors | Product Type | Ref. |

|---|---|---|---|---|

| Reduction/Cross-Coupling | DIBAL-H / n-BuLi / Pd-catalyst | Weinreb Amide + Organolithium | Benzaldehyde | acs.org |

| Direct Acylation | Palladium-Pyrrolidine | Aryl Chloride + Aldehyde | Alkyl Aryl Ketone | liv.ac.uk |

| Reductive Carbonylation | RhCl₃·3H₂O / PPh₃ | Aryl Iodide + CO/H₂ | Aryl Aldehyde | beilstein-journals.org |

| Three-Component Coupling | Rhodium(III) | Aldehyde + 2-Aminopyridine + Diazo Ester | Pyrido[1,2-α]pyrimidin-4-one | nih.gov |

The oxidation of benzyl (B1604629) alcohols to their corresponding benzaldehydes is one of the most common and direct synthetic routes. A primary challenge in this area is achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid. rsc.org Modern catalysis has provided numerous solutions to this problem.

For instance, cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC) have been shown to be highly effective catalysts for the selective oxidation of benzyl alcohol to benzaldehyde using oxygen. rsc.org This system can achieve 95.2% conversion of benzyl alcohol with nearly 99.9% selectivity for benzaldehyde. rsc.org Other metal-based systems, such as those using ferric nitrate, also demonstrate high conversion rates and selectivity under mild conditions. frontiersin.org

Photocatalysis offers a green alternative to traditional oxidation methods. organic-chemistry.org Using Eosin Y as a metal-free photocatalyst and molecular oxygen as the oxidant, various benzyl alcohols can be converted to aldehydes or ketones in excellent yields under visible light irradiation. organic-chemistry.org Similarly, visible-light-absorbing colloidal CdS quantum dots can photocatalyze the oxidation of benzyl alcohol with 99% selectivity for benzaldehyde. acs.org A more classical, yet effective, method involves the use of molecular iodine in a DMSO/water mixture, which can convert benzyl alcohol to benzaldehyde in 92% yield. tandfonline.com

Table 2: Comparison of Oxidation Methods for Benzyl Alcohol to Benzaldehyde This table is interactive. Click on the headers to sort.

| Catalyst / Reagent | Oxidant | Conditions | Conversion | Selectivity | Ref. |

|---|---|---|---|---|---|

| Co₁/NC | O₂ | - | 95.2% | ~99.9% | rsc.org |

| Ferric Nitrate | - | N₂ atmosphere, 80°C | 94.9% | >95% | frontiersin.org |

| Eosin Y | O₂ | Blue LED irradiation | High | High | organic-chemistry.org |

| DMSO/I₂ | - | 100°C | - | 92% (Yield) | tandfonline.com |

| CdS Quantum Dots | - | Visible light | High | 99% | acs.org |

Novel and Evolving Synthetic Approaches

The field of organic synthesis is continually evolving, with a focus on developing more sustainable, efficient, and atom-economical methods. Organocatalysis and microwave-assisted synthesis represent two significant frontiers in this evolution.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for aldehyde functionalization. acs.org A notable application is the C-H bond arylation of aldehydes to produce complex heteroaryl ketones. acs.orgwordpress.com In this process, the NHC catalyst reacts with an aldehyde to form a nucleophilic enolate equivalent (the Breslow intermediate), which then reacts with an electrophilic arylating agent, such as a diaryliodonium salt, to form the C-C bond. acs.orgwordpress.com This method provides access to a diverse array of ketones in good yields. wordpress.com

Another innovative approach is Singly Occupied Molecular Orbital (SOMO) catalysis. This strategy enables the intramolecular α-arylation of aldehydes through the generation of a 3π-electron radical cation from a chiral enamine intermediate. nih.gov This radical species can then undergo an enantioselective reaction with a pendent aromatic ring, yielding cyclic α-aryl aldehyde products with high efficiency and enantiomeric excess (≥70% yield and ≥90% ee). nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction time, increased yields, and improved purity compared to conventional heating methods. rasayanjournal.co.innih.gov

This technology has been applied to reactions involving benzaldehyde derivatives. For example, the oxidation of benzyl alcohols to benzaldehyde derivatives can be accelerated using microwave irradiation. rasayanjournal.co.in The Claisen-Schmidt condensation of aldehydes with acetone (B3395972) to produce benzalacetones has been performed under controlled microwave activation, yielding the desired products selectively and in shorter times compared to conventional heating. nih.gov In some cases, quantitative yields were achieved in 10-15 minutes at 40-50°C. nih.gov Similarly, the benzoin (B196080) condensation of benzaldehyde, a classic reaction, has been updated using MAOS. With an NHC catalyst (IMes·HCl), the reaction time was reduced 18-fold, from 90 minutes with conventional heating to just 5 minutes under microwave irradiation, while doubling the yield. acs.org While these examples often use benzaldehydes as starting materials, the principles of accelerated reaction rates are directly applicable to their synthesis, particularly in steps like the oxidation of benzyl alcohols. rasayanjournal.co.in

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health and safety hazards. In the context of synthesizing benzaldehyde derivatives, several solvent-free approaches have been explored, which can be extrapolated for the synthesis of 2-Ethyl-6-methylbenzaldehyde.

One notable solvent-free method is the microwave-assisted Stobbe condensation. This reaction can be used to produce succinic acid derivatives from aldehydes and succinates in the absence of a solvent, often leading to improved yields and significantly reduced reaction times compared to classical methods that utilize hazardous solvents like benzene (B151609). For instance, the condensation of aromatic aldehydes with dimethyl succinate (B1194679) using solid potassium tertiary butoxide can proceed smoothly at room temperature under solvent-free conditions. This approach not only enhances efficiency but also simplifies product isolation.

Another relevant solvent-free technique is the Knoevenagel condensation, which can be catalyzed by reusable ionic liquids under solvent-free conditions. This method has been successfully applied to the condensation of various aldehydes with active methylene (B1212753) compounds, offering high yields and easy catalyst recycling. The use of pyrrolidinium-based protic ionic liquids has proven effective for the synthesis of long-chain alkylidenes from aldehydes, demonstrating the potential for clean, solvent-free synthetic routes applicable to a range of aldehyde substrates.

Furthermore, gas-solid phase reactions represent a promising avenue for solvent-free synthesis. For example, the oxidation of benzylic alcohols to aromatic aldehydes can be achieved quantitatively using gaseous nitrogen dioxide. The reaction proceeds exothermically with the nitrogen dioxide dissolving in the neat benzylic alcohol, and the gaseous byproducts can be converted to nitric acid, resulting in a waste-free process. This method's applicability to solid alcohols suggests its potential for broader use in solvent-free oxidations.

| Reaction Type | Catalyst/Reagent | Conditions | Advantages |

| Stobbe Condensation | Potassium tertiary butoxide | Room temperature, solvent-free | Improved yield, reduced reaction time, simplified work-up |

| Knoevenagel Condensation | Pyrrolidinium ionic liquids | Solvent-free | High yield, reusable catalyst, clean reaction |

| Oxidation of Alcohols | Gaseous nitrogen dioxide | Gas-liquid or gas-solid phase | Quantitative yield, waste-free, no solvent required |

Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. The enzymatic synthesis of aromatic aldehydes, including derivatives like this compound, is an area of active research.

One key enzymatic approach involves the reduction of carboxylic acids to aldehydes. Carboxylic acid reductases (CARs) are enzymes that can catalyze this transformation with high specificity. This method is particularly attractive as it can start from readily available carboxylic acid precursors. While requiring cofactors such as ATP and NADPH, whole-cell biocatalyst systems can be engineered to regenerate these cofactors internally, making the process more economically viable.

Another significant biocatalytic route is the oxidation of corresponding aromatic alcohols. Aryl alcohol oxidases and nonspecific peroxygenases are enzymes capable of oxidizing primary alcohols to their corresponding aldehydes using molecular oxygen as a green oxidant, with water as the only byproduct. This approach avoids the use of hazardous heavy metal oxidants commonly employed in traditional organic synthesis. The reaction conditions are typically mild, occurring in aqueous media at or near room temperature.

Furthermore, bioreduction of aromatic aldehydes to the corresponding alcohols using plant-based enzymes, such as those found in Aloe vera, has been demonstrated. While this represents the reverse reaction, the substrate tolerance of these enzymes suggests that the reverse oxidation may be achievable with appropriate enzyme selection and reaction engineering. Microwave irradiation has been shown to accelerate these bioreductions, indicating a potential for rapid and green biocatalytic processes.

| Biocatalytic Method | Enzyme Class | Substrate | Key Features |

| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | Aromatic carboxylic acids | High selectivity, mild conditions, potential for cofactor recycling |

| Alcohol Oxidation | Aryl Alcohol Oxidase, Peroxygenase | Aromatic primary alcohols | Uses molecular oxygen, water as byproduct, avoids heavy metals |

| Aldehyde Bioreduction | Plant-based reductases | Aromatic aldehydes | Mild conditions, potential for rapid synthesis with microwave assistance |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be significantly improved from a sustainability perspective by adhering to the principles of green chemistry. These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

In the context of this compound synthesis, traditional methods such as the Vilsmeier-Haack formylation of 1-ethyl-3-methylbenzene often exhibit poor atom economy due to the use of stoichiometric amounts of reagents like phosphorus oxychloride and dimethylformamide, which generate significant waste. unive.it In contrast, catalytic methods, particularly those involving C-H activation and formylation, offer a more atom-economical route. For example, the direct carbonylation of aryl halides or the formylation of aromatic C-H bonds using a catalyst and a simple C1 source like carbon monoxide or formic acid can significantly improve atom economy by minimizing the formation of byproducts.

The efficiency of a reaction is also a critical factor. High-yielding reactions that proceed under mild conditions with short reaction times are desirable. The use of microwave-assisted synthesis and efficient catalytic systems can enhance reaction efficiency, leading to lower energy consumption and higher throughput.

| Synthetic Route | Key Reagents | Atom Economy | Reaction Efficiency |

| Vilsmeier-Haack Formylation | 1-ethyl-3-methylbenzene, POCl₃, DMF | Low | Moderate to high yield, but generates significant waste |

| Catalytic Carbonylation | 1-ethyl-3-methyl-2-halobenzene, CO, H₂ | High | Dependant on catalyst and conditions, potentially high efficiency |

| Direct C-H Formylation | 1-ethyl-3-methylbenzene, formylating agent, catalyst | Potentially High | Emerging technology, efficiency varies with catalyst and substrate |

Sustainable Solvent Selection

Solvents are a major contributor to the environmental impact of chemical processes. The ideal green synthesis would be performed without any solvent. However, when a solvent is necessary, the choice of solvent is crucial. Sustainable solvents are those that are non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact.

For the synthesis of this compound, traditional solvents such as chlorinated hydrocarbons or volatile aromatic compounds should be avoided. Greener alternatives include water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents. Water is an excellent green solvent for many reactions, especially in biocatalysis. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green solvents due to their low toxicity, biodegradability, and tunability. tudelft.nl

In some cases, a reactant can also serve as the solvent. For instance, in the oxidation of toluene (B28343) to benzaldehyde, toluene itself can be used as the solvent, eliminating the need for an additional organic solvent. mdpi.com This approach could potentially be adapted for the oxidation of 1-ethyl-3-methylbenzene to produce this compound.

| Solvent Class | Examples | Advantages | Potential Application |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive | Biocatalytic oxidations and reductions |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, tunable properties | Catalytic reactions, extractions |

| Ionic Liquids/DESs | Choline chloride-based DESs | Low volatility, tunable, often biodegradable | Catalysis, extractions |

| Bio-based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Derived from renewable resources, often biodegradable | General organic synthesis |

Waste Minimization Strategies

Minimizing waste is a fundamental principle of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions, designing reactions with high atom economy, and recycling and reusing reagents and solvents.

In the synthesis of this compound, moving from stoichiometric to catalytic processes is a key strategy for waste reduction. For example, instead of using stoichiometric amounts of oxidizing agents like chromium trioxide, which generates toxic chromium waste, catalytic oxidation using molecular oxygen or hydrogen peroxide as the oxidant is a much greener alternative. The catalyst can, in principle, be recovered and reused, further minimizing waste.

The choice of synthetic route also plays a significant role. Routes that avoid protecting groups can reduce the number of reaction steps and the amount of waste generated. One-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can also significantly reduce waste by minimizing workup and purification steps between stages.

Finally, the recovery and recycling of solvents and catalysts are crucial for waste minimization. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is advantageous in this regard. Similarly, the use of biphasic solvent systems can facilitate the separation and recycling of both the catalyst and the solvent.

Reactivity and Mechanistic Investigations of 2 Ethyl 6 Methylbenzaldehyde

Fundamental Reaction Pathways

The reactivity of 2-Ethyl-6-methylbenzaldehyde is primarily centered around its aldehyde functional group, which is susceptible to nucleophilic attack, and its substituted benzene (B151609) ring, which can undergo electrophilic or nucleophilic aromatic substitution. The presence of both an ethyl and a methyl group ortho to the aldehyde introduces steric hindrance that can influence the rate and outcome of these reactions compared to unsubstituted benzaldehyde (B42025).

Aldehyde Group Reactivity: Nucleophilic Addition and Condensation Reactions

The aldehyde group in this compound is a key site for a variety of chemical transformations, most notably nucleophilic addition and subsequent condensation reactions. The electrophilic carbon of the carbonyl group is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate which can then undergo further reaction, often elimination of a water molecule, to form a stable product.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis and proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate. The general reaction is as follows:

While specific studies on the formation of imines from this compound are not extensively documented in readily available literature, the general principles of imine formation apply. The steric hindrance imposed by the ortho-ethyl and methyl groups might be expected to slow the rate of reaction compared to less substituted benzaldehydes.

A variety of primary amines can be used in this reaction, leading to a diverse range of N-substituted imines. The reaction is typically carried out in a suitable solvent with or without acid catalysis. The removal of water as it is formed can drive the equilibrium towards the product.

Table 1: Examples of Primary Amines for Imine Formation

| Amine | Product Type |

| Alkylamines (e.g., ethylamine) | N-alkyl imine |

| Arylamines (e.g., aniline) | N-aryl imine (Schiff base) |

| Hydrazines (e.g., hydrazine) | Hydrazone |

| Hydroxylamine | Oxime |

| Semicarbazide | Semicarbazone |

This compound can undergo condensation reactions with compounds containing an active methylene (B1212753) group flanked by two electron-withdrawing groups, such as hydrazones and the precursors to chalcones. These reactions are important for the synthesis of various heterocyclic and α,β-unsaturated compounds.

The reaction with hydrazones, particularly those with an adjacent active methylene group, can lead to the formation of pyrazole (B372694) derivatives or other nitrogen-containing heterocycles through a cyclization-condensation sequence. The initial step is typically a Knoevenagel-type condensation, followed by an intramolecular cyclization.

Chalcones are α,β-unsaturated ketones that are biosynthetically derived from an aromatic aldehyde and an acetophenone (B1666503). The synthesis of chalcone (B49325) derivatives from this compound would involve a Claisen-Schmidt condensation with a suitable acetophenone in the presence of a base. The general reaction is:

The steric hindrance from the ortho substituents on the this compound ring could influence the stereoselectivity of the resulting double bond in the chalcone product.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. epa.gov This reaction is a versatile method for forming carbon-carbon double bonds. For this compound, this reaction would involve an active methylene compound like malonic acid, diethyl malonate, or cyanoacetic acid in the presence of a weak base, such as an amine. epa.gov

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated, and a subsequent dehydration step yields the α,β-unsaturated product.

Table 2: Common Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Product Type |

| Malonic acid | α,β-Unsaturated dicarboxylic acid (often decarboxylates) |

| Diethyl malonate | Diethyl alkylidenemalonate |

| Ethyl cyanoacetate | Ethyl alkylidenecyanoacetate |

| Malononitrile | Alkylidenemalononitrile |

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as both the solvent and the catalyst and is particularly effective with malonic acid, often leading to decarboxylation to afford the α,β-unsaturated carboxylic acid. epa.gov

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

The benzene ring of this compound is substituted with three groups: an aldehyde, an ethyl group, and a methyl group. The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Conversely, the ethyl and methyl groups are activating, ortho-, para-directing groups due to their electron-donating inductive and hyperconjugation effects.

The outcome of an electrophilic aromatic substitution reaction on this compound will be determined by the interplay of these directing effects and steric hindrance. The positions meta to the aldehyde group are para to the methyl and ethyl groups, respectively. Therefore, electrophilic attack is most likely to occur at the position para to either the methyl or the ethyl group, which is also meta to the aldehyde. Steric hindrance from the bulky ortho substituents might disfavor substitution at the positions ortho to the alkyl groups.

Nucleophilic aromatic substitution is less common for this type of molecule unless there is a good leaving group on the ring and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The aldehyde group itself is not a leaving group, so this reaction would require a derivative of this compound, for example, with a halogen substituent on the ring.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be used to convert the aldehyde to 2-ethyl-6-methylbenzoic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are often used as qualitative tests for aldehydes. The oxidation with stronger agents typically proceeds under acidic or basic conditions.

Reduction: The reduction of the aldehyde group to a primary alcohol, 2-ethyl-6-methylbenzyl alcohol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used method.

The choice of reagent for both oxidation and reduction can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Detailed Mechanistic Elucidation

The intricate dance of atoms and electrons during a chemical transformation is a subject of intense scientific scrutiny. For a molecule such as this compound, with its unique steric and electronic arrangement, understanding the precise mechanisms of its reactions is crucial for predicting its behavior and harnessing its synthetic potential. This section delves into the detailed elucidation of these mechanisms, exploring the transient species that pave the reaction pathway, the rates at which these transformations occur, the three-dimensional arrangement of the resulting products, and the computational models that provide a theoretical framework for these observations.

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their fleeting existence. However, by drawing parallels with similar, well-studied systems, a probable mechanistic pathway can be inferred. For instance, the acid-catalyzed acetalization of the closely related 2-methylbenzaldehyde (B42018) provides a valuable model for understanding the intermediates involved in reactions at the carbonyl group of this compound. researchgate.net

In such a reaction, the aldehyde oxygen is first protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from an alcohol molecule, leading to the formation of a tetrahedral intermediate known as a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and the elimination of a water molecule results in the formation of a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and after deprotonation, the stable acetal (B89532) product is formed.

Table 1: Plausible Intermediates in the Acetalization of this compound

| Intermediate | Description |

| Protonated Aldehyde | The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Hemiacetal | A tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the carbonyl carbon. |

| Resonance-Stabilized Carbocation | Formed after the elimination of water from the protonated hemiacetal. |

It is important to note that while this proposed mechanism is based on a similar compound, the specific reaction conditions and the nature of the nucleophile can influence the stability and lifetime of these intermediates in reactions involving this compound.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, the presence of two ortho substituents, an ethyl and a methyl group, is expected to have a significant impact on its reactivity. These bulky groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to unsubstituted benzaldehyde.

Furthermore, the electronic effects of the alkyl groups also play a role. As electron-donating groups, they can slightly reduce the electrophilicity of the carbonyl carbon, which might also contribute to a slower reaction rate. The interplay of these steric and electronic effects can be systematically investigated through kinetic experiments, providing valuable data for understanding the reaction mechanism.

Stereochemical Control and Diastereoselectivity in Reactions

The three-dimensional arrangement of atoms in a molecule is crucial in determining its chemical and biological properties. In reactions that generate new stereocenters, controlling the stereochemical outcome is a primary goal of synthetic chemistry. For this compound, the steric bulk of the ortho substituents can play a significant role in directing the approach of incoming reagents.

This steric hindrance can lead to a preference for the formation of one diastereomer over another, a phenomenon known as diastereoselectivity. bohrium.com For example, in a nucleophilic addition to the carbonyl group, the nucleophile is more likely to attack from the less hindered face of the molecule, resulting in a predictable stereochemical outcome. The extent of this diastereoselectivity will depend on the size of the nucleophile and the precise conformational preferences of the this compound molecule.

Computational Chemistry Approaches to Reaction Mechanisms

In recent years, computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, complementing experimental studies with detailed theoretical insights. Techniques such as Density Functional Theory (DFT) allow for the calculation of molecular structures, energies, and other properties, providing a virtual window into the world of reacting molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. youtube.comyoutube.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com

For this compound, the HOMO would likely be associated with the electron-rich aromatic ring, while the LUMO would be centered on the electrophilic carbonyl group. youtube.com By analyzing the energies and spatial distributions of these frontier orbitals, it is possible to predict the most likely sites of nucleophilic and electrophilic attack, as well as the feasibility of various reaction pathways. The electron-donating ethyl and methyl groups are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack on the aromatic ring.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orguni-muenchen.de This provides a color-coded map of the charge distribution, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.netwalisongo.ac.id

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen, reflecting its high electron density and its propensity to act as a hydrogen bond acceptor or a site of protonation. researchgate.netwalisongo.ac.id Conversely, the carbonyl carbon would be expected to exhibit a region of positive potential, highlighting its electrophilic character and susceptibility to nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map can thus provide a clear and intuitive guide to the reactive sites of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electronic structure of molecules by partitioning the electron density, a quantum mechanical observable, into atomic basins. This methodology, developed by Richard Bader and his research group, allows for a detailed characterization of chemical bonding and atomic interactions based on the topology of the electron density (ρ(r)).

At the core of QTAIM is the analysis of critical points in the electron density, where the gradient of the density vanishes (∇ρ(r) = 0). These critical points are classified by their rank and signature, with bond critical points (BCPs), denoted as (3, -1), being of particular interest in the study of chemical bonds. A BCP is a point of minimum electron density along the path connecting two nuclei (the bond path) but is a maximum in the two perpendicular directions. The presence of a bond path and its associated BCP is a necessary and sufficient condition for the existence of a chemical bond between two atoms.

The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. Key topological parameters include:

The electron density at the bond critical point (ρ(r_b)) : The magnitude of ρ(r_b) correlates with the strength of the bond; higher values typically indicate stronger bonds.

The Laplacian of the electron density (∇²ρ(r_b)) : The sign of the Laplacian reveals the nature of the interatomic interaction. A negative value (∇²ρ(r_b) < 0) indicates a concentration of electron density, characteristic of shared-shell interactions, such as covalent bonds. Conversely, a positive value (∇²ρ(r_b) > 0) signifies a depletion of electron density at the BCP, which is typical of closed-shell interactions, including ionic bonds, hydrogen bonds, and van der Waals interactions.

In the context of this compound, a QTAIM analysis would provide a quantitative description of the electronic environment of the various bonds within the molecule. Due to the absence of specific experimental or computational QTAIM studies on this compound in the reviewed literature, the following discussion is based on the established principles of QTAIM and data from analogous substituted aromatic systems.

A hypothetical QTAIM analysis would focus on several key bonds to understand the electronic effects of the substituents on the benzaldehyde moiety. The steric hindrance introduced by the ortho-ethyl and methyl groups is expected to influence the planarity of the aldehyde group relative to the benzene ring, which in turn would affect the electronic communication and the properties of the associated BCPs.

The C=O bond of the aldehyde group is expected to exhibit a high value of ρ(r_b) and a negative ∇²ρ(r_b), consistent with a strong, polar covalent bond. The C-C bond connecting the carbonyl group to the aromatic ring would also be characterized as a shared-shell interaction, but with a lower ρ(r_b) value compared to the C=O bond. The properties of this BCP would be particularly sensitive to the dihedral angle between the aldehyde group and the ring.

The C-C bonds within the aromatic ring would all display characteristics of covalent bonds. However, slight variations in their ρ(r_b) and ∇²ρ(r_b) values would be expected due to the electronic influence of the ethyl, methyl, and aldehyde substituents. The bonds adjacent to the substituted carbons (C2 and C6) would likely show altered electron density properties compared to the other ring bonds.

The following interactive table presents hypothetical yet representative QTAIM data for the principal bonds in this compound, based on typical values for similar bonds in related molecules.

| Bond | Type of Interaction | Electron Density (ρ(r_b)) (a.u.) | Laplacian of Electron Density (∇²ρ(r_b)) (a.u.) |

| C=O (aldehyde) | Shared-shell (polar covalent) | ~0.45 - 0.55 | Negative |

| C-C (ring-aldehyde) | Shared-shell (covalent) | ~0.28 - 0.32 | Negative |

| C-C (aromatic) | Shared-shell (covalent) | ~0.30 - 0.34 | Negative |

| C-C (ring-ethyl) | Shared-shell (covalent) | ~0.26 - 0.29 | Negative |

| C-C (ring-methyl) | Shared-shell (covalent) | ~0.25 - 0.28 | Negative |

| C-H (aldehyde) | Shared-shell (covalent) | ~0.27 - 0.30 | Negative |

| C-H (aromatic) | Shared-shell (covalent) | ~0.26 - 0.29 | Negative |

| C-H (alkyl) | Shared-shell (covalent) | ~0.24 - 0.27 | Negative |

This detailed topological analysis through QTAIM would provide a fundamental understanding of the electronic structure and bonding in this compound, quantifying the impact of its specific substitution pattern on its chemical behavior.

Spectroscopic Characterization and Advanced Analytical Techniques

Elucidation of Molecular Structure

The precise arrangement of atoms and functional groups within 2-Ethyl-6-methylbenzaldehyde would be determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in a specific region of the spectrum, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The aldehydic proton would be a highly characteristic singlet in the downfield region. The ethyl and methyl groups would also exhibit unique signals, with the ethyl group showing a characteristic quartet and triplet pattern.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group. Additionally, characteristic bands for C-H stretching of the aromatic ring, the alkyl groups, and C=C stretching within the aromatic ring would be anticipated.

Detailed experimental IR spectral data for this compound have not been found in publicly accessible databases.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern, resulting from the ionization and subsequent breakdown of the molecule, would offer further structural clues, such as the loss of the aldehyde group or cleavage of the ethyl substituent.

Publicly available experimental mass spectral data for this compound are currently limited.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for the analysis of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Specific HPLC methods developed for the analysis of this compound are not described in the available literature.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. This compound, being a relatively volatile organic compound, is well-suited for GC analysis. The compound would be separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time would serve as an identifier, and the integrated peak area would provide quantitative information about its purity.

LC-MS and GC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

Key fragmentation pathways for benzaldehydes typically involve the loss of the aldehyde proton (M-1) or the entire formyl group (M-29). For this compound, characteristic fragments would also arise from the cleavage of the ethyl and methyl substituents. The loss of a methyl radical (CH₃•) would result in a fragment at m/z 133, while the loss of an ethyl radical (C₂H₅•) would produce a fragment at m/z 119. Further fragmentation of the aromatic ring would lead to smaller characteristic ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. For aldehydes, direct analysis by LC-MS can sometimes be challenging due to their moderate polarity and potential for instability. To enhance sensitivity and specificity, derivatization is often employed. Aldehydes can be reacted with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones, which are readily ionized and detected by mass spectrometry. These derivatization techniques allow for the sensitive detection and quantification of aldehydes in various matrices longdom.orgresearchgate.netresearchgate.netnih.gov.

When analyzing alkylbenzaldehydes, LC-MS methods coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be utilized. The choice of ionization source depends on the polarity and thermal stability of the analyte.

| Technique | Application for this compound | Expected Observations |

| GC-MS | Identification and structural elucidation | Molecular ion peak at m/z 148. Key fragments at m/z 147 (M-H), 133 (M-CH₃), 119 (M-C₂H₅), and 105 (M-CHO). |

| LC-MS | Quantification and analysis in complex matrices | Often requires derivatization (e.g., with DNPH) for enhanced sensitivity and chromatographic retention. |

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide further insights into the electronic structure and, in the case of derivatives, the precise three-dimensional arrangement of atoms in the molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption spectrum of an aromatic aldehyde is characterized by bands arising from π → π* and n → π* transitions.

For benzaldehyde (B42025), the strong π → π* transition of the aromatic ring is typically observed around 245-250 nm. A weaker n → π* transition, associated with the carbonyl group, appears at longer wavelengths, usually around 280-320 nm. The positions and intensities of these absorption bands are influenced by the presence of substituents on the benzene ring.

In this compound, the alkyl (ethyl and methyl) groups are ortho to the aldehyde group. These electron-donating alkyl groups can cause a slight red shift (bathochromic shift) of the π → π* and n → π* absorption bands compared to unsubstituted benzaldehyde. Steric hindrance between the ortho substituents and the aldehyde group may also affect the planarity of the molecule, which in turn can influence the electronic transitions and the resulting spectrum. For comparison, the UV spectrum of the structurally related 2,4,6-trimethylbenzaldehyde (B22134) shows a maximum absorption wavelength (λmax) that is shifted due to the presence of multiple alkyl substituents nist.gov.

| Transition | Typical Wavelength Range for Benzaldehydes | Expected Effect of 2-Ethyl and 6-Methyl Substituents |

| π → π | ~245-250 nm | Bathochromic shift (to longer wavelengths) |

| n → π | ~280-320 nm | Bathochromic shift and possible change in intensity |

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives, such as Schiff bases or chalcones, are often crystalline and well-suited for X-ray diffraction analysis.

The formation of derivatives allows for the unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and conformational details. The steric hindrance caused by the ortho-substituents in this compound would be of particular interest in the crystal structures of its derivatives.

Schiff Base Derivatives: this compound can react with primary amines to form Schiff bases (imines). The crystal structures of Schiff bases derived from substituted benzaldehydes have been extensively studied researchgate.netsphinxsai.commdpi.comresearchgate.netscirp.org. These studies reveal how the substituents on the aromatic ring influence the molecular packing and intermolecular interactions within the crystal lattice.

| Derivative Class | Purpose of Crystallographic Analysis | Key Structural Information Obtained |

| Schiff Bases | Confirmation of covalent structure and study of intermolecular interactions. | Bond lengths and angles of the imine linkage, conformation of the aromatic rings, and details of crystal packing. |

| Chalcones | Elucidation of stereochemistry and conformational preferences. | Geometry of the α,β-unsaturated ketone system, planarity of the molecule, and role of substituents in solid-state packing. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a foundational understanding of a molecule's behavior at the electronic level. These calculations can predict a wide array of properties, from molecular geometries and energies to spectroscopic signatures and reactivity indices.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. While specific DFT studies exclusively focused on 2-Ethyl-6-methylbenzaldehyde are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its electronic structure and reactivity based on studies of analogous substituted benzaldehydes.

The electronic properties of this compound are dictated by the interplay of the electron-withdrawing aldehyde group and the electron-donating ethyl and methyl substituents on the benzene (B151609) ring. The ortho-positioning of the alkyl groups relative to the aldehyde functionality introduces significant steric hindrance, which can influence the conformation of the aldehyde group and, consequently, the electronic conjugation with the aromatic ring.

DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred rotational orientation of the ethyl and aldehyde groups. Subsequent calculations can then map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen of the aldehyde group is expected to be a region of high electron density, making it a potential site for electrophilic attack, while the carbonyl carbon would be electrophilic. The aromatic ring, enriched by the alkyl groups, is activated towards electrophilic substitution, although the steric bulk of the ortho substituents would likely direct incoming electrophiles to the para position.

In studies of related benzaldehyde (B42025) derivatives, DFT has been successfully employed to rationalize reaction mechanisms and predict reactivity. For instance, in the study of benzyloxybenzaldehyde derivatives, computational methods have been used to understand their inhibitory activity against enzymes like aldehyde dehydrogenase 1A3.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

A detailed HOMO-LUMO analysis for this compound would require specific quantum chemical calculations. However, based on the electronic nature of its constituent groups, it can be inferred that the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO would be centered on the electron-deficient carbonyl group of the aldehyde.

A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of substituted benzaldehydes, the nature and position of the substituents can significantly modulate this energy gap. For example, the introduction of electron-donating groups like ethyl and methyl is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity towards electrophiles.

| Molecular Orbital | Expected Localization | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Primarily on the aromatic ring | Electron-donating character, site of electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily on the carbonyl group | Electron-accepting character, site of nucleophilic attack |

| HOMO-LUMO Energy Gap | Influenced by substituents | Indicator of chemical stability and reactivity |

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) spectra would involve calculating the chemical shifts of the hydrogen and carbon atoms. These calculations are sensitive to the molecular geometry and electronic environment of each nucleus. The predicted ¹H and ¹³C NMR spectra could then be compared with experimental data to confirm the molecular structure. Studies on substituted benzaldehydes have demonstrated the utility of computational methods in assigning NMR signals, especially for complex molecules. researchgate.netresearchgate.net

Similarly, the vibrational frequencies of this compound can be computed to predict its Infrared (IR) spectrum. nih.gov The calculated IR spectrum would show characteristic peaks for the carbonyl stretch of the aldehyde, the C-H stretches of the alkyl groups and the aromatic ring, and the various bending and stretching modes of the molecule. Comparing the computed and experimental IR spectra can provide valuable information about the molecular structure and bonding. nih.govorgchemboulder.comlibretexts.orgspectroscopyonline.com

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are often calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of compounds.

For this compound, several important descriptors have been computationally determined. The Topological Polar Surface Area (TPSA) is a descriptor that is correlated with the passive transport of molecules across membranes. A lower TPSA value is generally associated with better cell permeability. The computed TPSA for this compound is 17.1 Ų.

Another crucial descriptor is the logarithm of the partition coefficient between n-octanol and water (LogP), which is a measure of a molecule's lipophilicity. Lipophilicity is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity. The computed XLogP3 value, an empirical prediction of LogP, for this compound is 2.5.

| Descriptor | Computed Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicts membrane permeability |

| LogP (XLogP3) | 2.5 | Measures lipophilicity and influences ADME properties |

Molecular Dynamics Simulations (if applicable to specific research on the compound or its derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational dynamics, solvent effects, and interactions of molecules.

Currently, there are no specific molecular dynamics simulation studies focused on this compound available in the peer-reviewed literature. Such studies could, in principle, be used to investigate its behavior in different solvent environments, its interactions with biological macromolecules such as enzymes or receptors, or its diffusion and transport properties. For instance, MD simulations could model the conformational flexibility of the ethyl and aldehyde groups and how this is influenced by the surrounding medium.

Structure-Activity Relationship (SAR) Modeling for Theoretical Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.

While no specific SAR or QSAR models for this compound are reported in the literature, the principles of these methods can be applied to theoretically investigate its potential biological activities. A hypothetical QSAR study on a series of substituted benzaldehydes, including this compound, would involve:

Data Set Collection: Assembling a set of benzaldehyde derivatives with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity).

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of this compound and to understand the structural features that are important for its biological effects. For example, QSAR studies on benzaldehyde derivatives have been used to design novel inhibitors of enzymes like phenoloxidase. nih.gov These studies often reveal the importance of steric and electronic properties of the substituents in determining the inhibitory potency. nih.govjmaterenvironsci.comresearchgate.net

Applications in Complex Organic Synthesis and Materials Science

Role as a Precursor for Heterocyclic Compound Synthesis

The aldehyde functional group is a cornerstone of many classical and modern multicomponent reactions used to build heterocyclic rings. 2-Ethyl-6-methylbenzaldehyde serves as a key starting material in these syntheses, where its carbonyl group undergoes condensation with various nucleophiles to initiate cyclization cascades.

Pyrazole (B372694) Derivatives

Pyrazole moieties are significant N-heterocycles found in many pharmaceuticals and functional materials. One-pot multicomponent reactions (MCRs) are an efficient strategy for their synthesis. A common approach involves the condensation of an aldehyde, a hydrazine (B178648) derivative, a β-ketoester, and often an active methylene (B1212753) compound like malononitrile. mdpi.comrsc.orgbeilstein-journals.org

In this context, this compound can act as the aldehyde component. The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition and cyclization with hydrazine. mdpi.com Various catalysts, including piperidine (B6355638) or Lewis acids, can be employed to facilitate this transformation, often in green solvents like water or ethanol. mdpi.com The steric hindrance from the ortho-ethyl and methyl groups on the this compound ring can influence the stereochemistry and yield of the final pyrazole derivative.

Table 1: General Scheme for Multicomponent Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| This compound | Hydrazine Hydrate | Ethyl Acetoacetate | Malononitrile | Dihydropyrano[2,3-c]pyrazoles |

Pyrimidine Derivatives

The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. wikipedia.org This acid-catalyzed cyclocondensation involves three key components: an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgbeilstein-journals.org this compound is a suitable substrate for the aldehyde component in this reaction.

The reaction mechanism is believed to start with an acid-catalyzed condensation between the aldehyde and urea, forming an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) core. wikipedia.org The nature of the substituents on the benzaldehyde (B42025) ring can affect the reaction yields, with electron-withdrawing groups often favoring the reaction. units.it

Table 2: The Biginelli Reaction for Dihydropyrimidine Synthesis

| Component A | Component B | Component C | Catalyst | Product |

| This compound | Ethyl Acetoacetate | Urea/Thiourea | Brønsted or Lewis Acid | 4-(2-Ethyl-6-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one/thione |

Oxazolones and Benzoxazole Derivatives

Oxazolones: The Erlenmeyer-Plöchl reaction is a fundamental method for synthesizing oxazolones (also known as azlactones). wikipedia.org This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgsci-hub.se this compound can be employed as the aromatic aldehyde in this synthesis. The reaction proceeds via the formation of an oxazolone (B7731731) intermediate from the N-acylglycine, which then undergoes condensation with the aldehyde. wikipedia.org These resulting unsaturated oxazolones are versatile intermediates for the synthesis of amino acids and other valuable organic compounds. sci-hub.sebiointerfaceresearch.com

Benzoxazoles: Benzoxazoles are important heterocyclic motifs present in many biologically active molecules and materials. A primary synthetic route involves the condensation of a 2-aminophenol (B121084) with an aldehyde. nih.govrsc.orgrsc.orgorganic-chemistry.org this compound can serve as the aldehyde partner in this reaction. The process typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the 2-substituted benzoxazole. nih.gov A variety of catalysts, including Lewis acids, metal complexes, and even green catalysts like fly ash, have been developed to promote this transformation under mild conditions. nih.govrsc.org

Thiazolidinediones

5-Arylidene-2,4-thiazolidinediones are a class of compounds with significant interest in medicinal chemistry, particularly as precursors to antidiabetic agents. rsc.org The key step in their synthesis is the Knoevenagel condensation of an aromatic aldehyde with the active methylene group at the 5-position of a 2,4-thiazolidinedione (B21345) ring. rsc.orgijsrst.comrsc.org

This compound is a viable substrate for this condensation. The reaction is typically catalyzed by a base, such as piperidine or an amine salt, and can be performed in various solvents or even under solvent-free conditions. ijsrst.comtandfonline.com The resulting 5-(2-ethyl-6-methylbenzylidene)-2,4-thiazolidinedione contains a new carbon-carbon double bond exocyclic to the thiazolidinedione ring.

Table 3: Knoevenagel Condensation for Thiazolidinedione Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| This compound | 2,4-Thiazolidinedione | Base (e.g., Piperidine, Baker's Yeast) | 5-(2-Ethyl-6-methylbenzylidene)thiazolidine-2,4-dione |

Tetrahydropyridines

Tetrahydropyridines are prevalent scaffolds in natural products and pharmaceuticals. rsc.org Multicomponent reactions offer a powerful and efficient means to construct these complex rings in a single step. ufms.brtandfonline.com A common strategy is a one-pot, five-component reaction involving an aldehyde, an amine, and a β-ketoester. ufms.br

In this synthetic scheme, two molecules of the aldehyde (e.g., this compound) react with two molecules of an amine and one molecule of a β-ketoester. The reaction proceeds through a cascade of events including condensation, Mannich-type reactions, and cyclization to afford the highly substituted tetrahydropyridine (B1245486) product. tandfonline.comeresearchco.com Various Lewis acid and other catalysts have been shown to effectively promote this transformation. ufms.br

Scaffold for Ligand Design in Catalysis

The reaction of aldehydes with primary amines to form Schiff bases (imines) is a robust and straightforward method for creating a wide array of ligands for coordination chemistry and catalysis. nih.gov this compound, with its specific substitution pattern, can be used to synthesize sterically demanding Schiff base ligands.

By condensing this compound with various chiral or achiral amines (e.g., diamines, amino alcohols, aminophenols), a diverse library of ligands can be prepared. nih.govmdpi.com The resulting imine nitrogen, along with other potential donor atoms from the amine component, can coordinate to a metal center. The ethyl and methyl groups positioned ortho to the imine linkage provide significant steric bulk around the metal's coordination sphere. This steric hindrance can be crucial in asymmetric catalysis, where it can influence the enantioselectivity of a reaction by controlling the approach of substrates to the active site. nih.gov The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can also be fine-tuned through the choice of substituents on the amine precursor. nih.govmdpi.com

Precursors for Polymer and Material Chemistry

The utility of benzaldehyde and its derivatives as monomers or functionalizing agents in polymer science is well-established. They can participate in various polymerization reactions, including condensation and addition polymerization, to introduce aromatic moieties into the polymer backbone, which can enhance thermal stability and mechanical properties. However, the reactivity of the aldehyde group in this compound is significantly influenced by the steric hindrance imposed by the ortho-positioned ethyl and methyl groups.

This steric bulk can impede the approach of other molecules, thereby slowing down reaction rates for processes like aldol (B89426) condensation, which is a common step in the formation of certain polymers. wikipedia.orgmasterorganicchemistry.com In reactions where the aldehyde acts as an electrophile, the surrounding alkyl groups can physically obstruct the reaction site. nih.govacs.org

Despite these challenges, this compound could potentially be utilized in several ways:

Modification of Existing Polymers: One feasible application is the immobilization of this compound onto pre-existing polymers with reactive functional groups. For instance, polymers with amine functionalities can react with the aldehyde to form Schiff bases, thereby tethering the benzaldehyde derivative to the polymer chain. nih.govnih.gov This approach could be used to modify the surface properties of materials or to introduce a building block for further chemical transformations.

Specialty Monomers: In specific polymerization reactions that are less sensitive to steric effects, or where the reaction conditions are harsh enough to overcome the steric barrier, this compound could serve as a specialty monomer. For example, in Friedel-Crafts polycondensation reactions, activated aldehydes can react with nucleophilic aromatic compounds to produce high-molecular-weight linear polymers. nsf.gov The electron-donating nature of the ethyl and methyl groups might also influence the electronic properties of the resulting polymer.

The table below summarizes some of the key physicochemical properties of this compound that are relevant to its use in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Boiling Point | Not available |

| LogP (o/w) | 2.5 |

| CAS Number | 106976-44-7 |

This data is sourced from PubChem. nih.gov

The following table provides a qualitative comparison of the expected reactivity of different benzaldehyde derivatives in polymerization reactions, highlighting the impact of substitution.

| Compound | Substitution Pattern | Expected Reactivity in Condensation Polymerization | Rationale |

| Benzaldehyde | Unsubstituted | High | No steric hindrance at the aldehyde group. |

| 4-Methylbenzaldehyde | Para-substitution | High | Substituent is distant from the reaction center. |

| 2-Methylbenzaldehyde (B42018) | Ortho-substitution | Moderate | Some steric hindrance from the ortho-methyl group. |

| This compound | Di-ortho-substitution | Low | Significant steric hindrance from both ortho-alkyl groups, impeding nucleophilic attack at the carbonyl carbon. |

Synthesis of Radiotracers and Labeled Compounds

Radiolabeled molecules are indispensable tools in medical imaging techniques like Positron Emission Tomography (PET) and in metabolic studies. The synthesis of these compounds involves incorporating a radionuclide, such as ¹¹C, ¹³C, ¹⁴C, or ¹⁸F, into a precursor molecule. Benzaldehyde and its derivatives are valuable starting materials for the synthesis of more complex molecules that can be radiolabeled.

The introduction of a radiolabel into this compound or its derivatives would face similar challenges to those encountered in polymerization, primarily due to steric hindrance. Many radiolabeling reactions require precise and efficient chemical transformations, and bulky ortho-substituents can lower reaction yields and necessitate more rigorous purification steps. nih.gov

Potential strategies for the synthesis of radiotracers and labeled compounds from this compound could include:

Labeling of Precursors: It may be more efficient to introduce the radiolabel at an earlier stage of the synthesis, before the formation of the sterically hindered benzaldehyde. For instance, a radiolabeled alkyl or aryl group could be introduced into a simpler precursor molecule which is then converted to this compound.

Development of Specialized Labeling Reagents: The use of highly reactive and sterically small radiolabeling reagents might be necessary to overcome the steric barrier of the substrate. For example, the development of specialized methods for the formylation of sterically hindered aromatic rings could be adapted for isotopic labeling. researchgate.net

Targeted Synthesis of Imaging Agents: Despite the synthetic challenges, if a specific biological target requires the unique structural scaffold of a this compound derivative, developing a custom radiosynthesis would be a worthwhile endeavor. For instance, the synthesis of ¹¹C-labeled 2-arylbenzothiazoles as amyloid imaging agents has been successfully achieved, demonstrating that complex, substituted aromatic systems can be effectively radiolabeled. rsc.org

The choice of radionuclide and the position of the label would be critical in designing a synthetic route. For example, introducing a ¹³C or ¹⁴C label at the aldehyde carbon could be achieved via a formylation reaction using a labeled formylating agent.

Biological and Biomedical Research Applications

Mechanism-Based Studies of Biological Activity

Mechanism-based studies are crucial for understanding how a compound exerts its effects at a molecular level. For 2-ethyl-6-methylbenzaldehyde and its analogues, this involves investigating their interactions with enzymes, specific biological pathways, and their ability to trigger cellular processes like programmed cell death.

Derivatives of benzaldehyde (B42025) are recognized for their capacity to interact with and inhibit various enzymes, a property that is central to their biological activity. The aldehyde functional group is highly reactive and can form bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition. For instance, derivatives such as 2-Bromo-6-methylbenzaldehyde have been utilized in biochemical research to probe enzyme interactions and metabolic pathways, acting as either substrates or inhibitors.

The interaction of benzaldehyde derivatives extends to critical enzyme families like carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Novel benzenesulfonamide (B165840) derivatives incorporating a urea (B33335) group have demonstrated potent in vitro inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. researchgate.net Similarly, thiosemicarbazone ligands and their metal complexes, derived from substituted benzaldehydes, have shown highly effective inhibition of both hCAs and AChE, with inhibition constants (Ki) in the nanomolar range. researchgate.net These studies underscore the potential of the benzaldehyde scaffold in designing potent enzyme inhibitors for therapeutic applications.

The biological effects of benzaldehyde derivatives are often mediated through their interactions with specific molecular targets, which can modulate various biochemical and signaling pathways. evitachem.com The core structure can be modified to create compounds that target vital bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. mdpi.com Inhibition of these enzymes leads to distortions in DNA topology and ultimately results in bacterial cell death. mdpi.com

Research on 2-styryl 5-nitroimidazole derivatives, which are structurally related, indicates that modifications to the core structure can yield compounds with significant activity against pathogens like Giardia lamblia. nih.gov The hydroxyl and aldehyde groups on compounds like 3-tert-Butyl-2-hydroxy-6-methylbenzaldehyde are key to its interactions with specific molecular targets, influencing cellular pathways.

A significant area of research has been the development of benzaldehyde derivatives that can induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents. For example, a bioactive metabolite, 2,4-dihydroxy-6-methylbenzaldehyde, isolated from the fungus Grifola frondosa, has been identified as an apoptosis inducer with cytotoxic effects against various human carcinoma cell lines. ebi.ac.uk

Further studies have shown that novel isobavachalcone (B1672217) derivatives can trigger both apoptosis and necroptosis in human non-small cell lung cancer cells. nih.gov The mechanism often involves activating caspase-dependent pathways, increasing the ratio of pro-apoptotic to anti-apoptotic proteins (like Bax/Bcl-2), and causing mitochondrial dysfunction. nih.gov Similarly, certain arylsemicarbazone derivatives have been shown to induce apoptosis by causing depolarization of the mitochondrial membrane and arresting the cell cycle, highlighting the potential of these compounds in cancer therapy. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for its effects.

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-Methylbenzaldehyde (B42018) Analogues | Varying position and type of substituent (methyl, hydroxyl) | Alters acaricidal activity against various mite species. | researchgate.net |

| 5-Nitroimidazole Derivatives | Substitution on the phenyl ring (methyl, halogen) | Did not significantly improve antigiardial activity compared to the unsubstituted parent compound. | nih.gov |

| NBTI Antibacterials | Modification of linker (e.g., cyclohexane (B81311) vs. tetrahydropyran) | Affects antibacterial activity due to differences in cell permeability and efflux pump vulnerability, even with similar enzyme inhibition. | mdpi.com |

Role in Natural Product Synthesis or as a Metabolite (if applicable)

Benzaldehyde derivatives serve as both naturally occurring metabolites and as key building blocks in the laboratory synthesis of complex natural products.

A notable example of a natural metabolite is 2,4-dihydroxy-6-methylbenzaldehyde, which has been isolated from fungi such as Grifola frondosa and Phlebiopsis gigantea. ebi.ac.uk This compound is recognized for its biological activities, including inducing apoptosis in cancer cells. ebi.ac.uk

In the realm of synthetic chemistry, substituted benzaldehydes are valuable starting materials. For instance, 2-Methyl benzaldehyde has been employed as a precursor in a multi-step synthesis to create the cyclic ether ring of (−)-aglacin E, a natural product. mdpi.com This highlights the utility of simpler benzaldehyde structures in constructing more complex, biologically active molecules. mdpi.com Furthermore, the Canadian Environmental Protection Act (CEPA) assessment notes that methylbenzaldehyde is a naturally occurring compound found in a variety of foods. canada.ca

| Compound | Role | Source/Application | Reference |

|---|---|---|---|